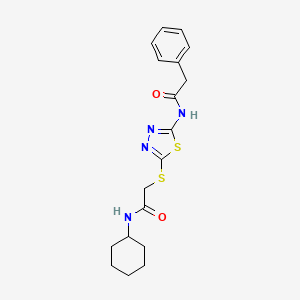
Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or ring-closing reactions . The exact method would depend on the starting materials and the required reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a tert-butyl group, a carboxylate ester group, and a fluorine atom . These functional groups would significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions, the ester could be hydrolyzed, and the amine might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester could make it polar and potentially increase its boiling point .Applications De Recherche Scientifique
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Researchers have synthesized functionalized amino acid derivatives, leveraging the unique chemical properties of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate, to create novel pharmacophores with promising cytotoxicity against human cancer cell lines. These derivatives show potential as new anticancer agents, with certain compounds demonstrating interesting cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Development of Antibacterial Agents
Another study focused on synthesizing derivatives to screen for antibacterial activities against both Gram-positive and Gram-negative bacterial strains. The research highlighted the antibacterial potential of these derivatives, particularly against Pseudomonas aeruginosa, with certain compounds showing superior activity compared to established antibiotics (Song et al., 2009).
Exploration in Synthetic Methodologies
A study detailed synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry for the synthesis of novel compounds. The successful synthesis pathway demonstrates its versatility in organic synthesis (Van Hende et al., 2009).
Fluoronaphthyridines and Quinolones as Antibacterial Agents
Further research into fluoronaphthyridines and quinolones has produced 7-substituted-1-tert-butyl derivatives with marked antibacterial activities, offering a basis for the development of new therapeutic agents. These studies provide insight into structure-activity relationships, enhancing our understanding of molecular frameworks beneficial for antibacterial efficacy (Bouzard et al., 1989).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s used in chemical synthesis, research might focus on improving the synthesis method or exploring new reactions .
Propriétés
IUPAC Name |
tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O3/c1-8(2,3)15-7(13)12-4-9(10,5-12)6-14-11/h4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXIBWUUPDFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CON)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

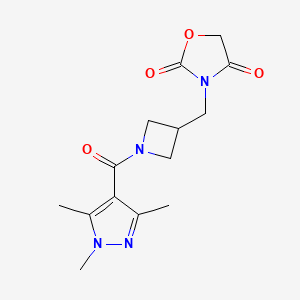
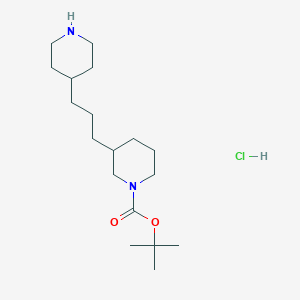
![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)
![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)
![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

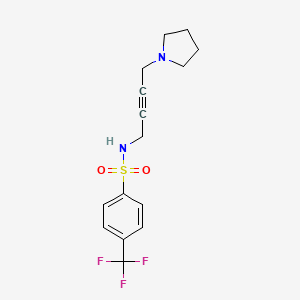
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)
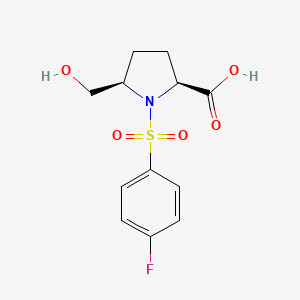
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)

